molecular formula C7H15NO2 B2521706 (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine CAS No. 2413885-03-5

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Cat. No.: B2521706
CAS No.: 2413885-03-5
M. Wt: 145.202
InChI Key: VMDHVMWOBUMZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine is an organic compound characterized by a dioxane ring substituted with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine typically involves the reaction of 3,3-dimethyl-1,4-dioxane with a suitable amine source under controlled conditions. One common method includes the use of reductive amination, where the dioxane is reacted with formaldehyde and an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Dimethyl-1,4-dioxan-2-yl)amine
  • (3,3-Dimethyl-1,4-dioxan-2-yl)methanol
  • (3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine

Uniqueness

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine is unique due to its specific substitution pattern and the presence of both a dioxane ring and a methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

(3,3-dimethyl-1,4-dioxan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDHVMWOBUMZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCO1)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.